(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid
Overview
Description
PD 123319 ditrifluoroacetate is a potent and selective non-peptide antagonist of the angiotensin II type 2 receptor (AT2R). It is widely used in scientific research to study the role of AT2 receptors in various physiological and pathological processes. The compound has a molecular weight of 736.66 and is often used in its lyophilized form .
Preparation Methods
Synthetic Routes and Reaction Conditions
PD 123319 ditrifluoroacetate is synthesized through a series of chemical reactions involving the formation of an imidazo[4,5-c]pyridine core structure. The synthesis typically involves the following steps:
- Formation of the imidazo[4,5-c]pyridine core.
- Introduction of the dimethylamino and methylphenyl groups.
- Addition of the diphenylacetyl group.
- Conversion to the ditrifluoroacetate salt.
The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of PD 123319 ditrifluoroacetate follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves rigorous quality control measures to ensure high purity and consistency of the final product. The compound is typically produced in batch processes, with careful monitoring of reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions
PD 123319 ditrifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Scientific Research Applications
PD 123319 ditrifluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used to study the binding characteristics and specificity of AT2 receptors.
Biology: Investigates the role of AT2 receptors in cellular signaling pathways and physiological processes.
Medicine: Explores potential therapeutic applications in conditions such as hypertension, heart failure, and kidney diseases.
Industry: Utilized in the development of new drugs targeting the AT2 receptor .
Mechanism of Action
PD 123319 ditrifluoroacetate exerts its effects by selectively binding to and antagonizing the AT2 receptor. This interaction inhibits the binding of angiotensin II to the receptor, thereby blocking its downstream signaling pathways. The compound reduces angiotensin II-induced oxidative stress and modulates various cellular responses, including inflammation and apoptosis .
Comparison with Similar Compounds
PD 123319 ditrifluoroacetate is unique in its high selectivity and potency as an AT2 receptor antagonist. Similar compounds include:
Losartan: An angiotensin II receptor antagonist with a different receptor subtype specificity.
Valsartan: Another angiotensin II receptor antagonist with broader receptor targeting.
Candesartan: Known for its long-lasting effects and high affinity for angiotensin II receptors
PD 123319 ditrifluoroacetate stands out due to its specific targeting of the AT2 receptor, making it a valuable tool in research focused on this receptor subtype.
Properties
IUPAC Name |
(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O3.2C2HF3O2/c1-21-16-22(14-15-26(21)33(2)3)18-34-20-32-25-19-35(28(31(37)38)17-27(25)34)30(36)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24;2*3-2(4,5)1(6)7/h4-16,20,28-29H,17-19H2,1-3H3,(H,37,38);2*(H,6,7)/t28-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKQIEZLHVGJQH-ZXVJYWQYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2C=NC3=C2CC(N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)CN2C=NC3=C2C[C@H](N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34F6N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
736.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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